molecular formula C25H29N3O5S B6560328 6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946237-85-0

6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6560328
CAS No.: 946237-85-0
M. Wt: 483.6 g/mol
InChI Key: PMQQUQHMQRIMHO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a methoxyphenyl group, a propanoyl group, a piperazine ring, and a sulfonyl group. Methoxyphenyl compounds are aromatic compounds in which a phenyl group is substituted with a methoxy group . Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Sulfonyl refers to a functional group that is present in some organic compounds, it consists of a sulfur atom bonded to two oxygen atoms and is connected to an R group .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and the conditions under which the reactions are carried out. As mentioned earlier, similar compounds have been synthesized through the Michael addition of N-heterocycles to chalcones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and spectral properties. These properties can be determined through various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of potential therapeutic applications. For example, some triazole derivatives have been found to have a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities and therapeutic applications, as well as the development of more efficient and sustainable synthesis methods .

Properties

IUPAC Name

6-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-33-21-6-2-18(3-7-21)4-8-23(29)26-12-14-27(15-13-26)34(31,32)22-16-19-5-9-24(30)28-11-10-20(17-22)25(19)28/h2-3,6-7,16-17H,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQUQHMQRIMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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